molecular formula C22H22O5 B11639272 ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11639272
M. Wt: 366.4 g/mol
InChI Key: PTLRRAPYVUOAQL-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzyl group, dimethyl substitutions, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific structural features, such as the benzyl group and the ethyl ester functional group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C22H22O5/c1-4-25-20(23)13-26-19-11-10-17-14(2)18(12-16-8-6-5-7-9-16)22(24)27-21(17)15(19)3/h5-11H,4,12-13H2,1-3H3

InChI Key

PTLRRAPYVUOAQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C

Origin of Product

United States

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